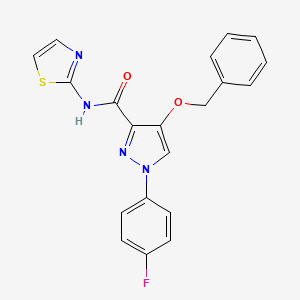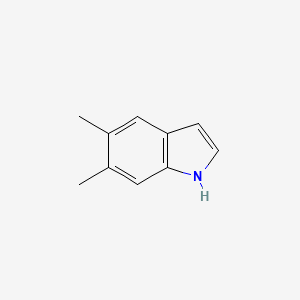
5,6-dimetil-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring The presence of two methyl groups at the 5th and 6th positions of the indole ring distinguishes 5,6-dimethyl-1H-indole from other indole derivatives
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including 5,6-dimethyl-1H-indole, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: This compound is investigated for its potential use in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry: Indole derivatives are used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
5,6-Dimethyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable candidate for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been found to inhibit certain proteins, leading to antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication . Other indole derivatives have shown anti-inflammatory and analgesic activities
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
5,6-Dimethyl-1H-indole, like other indoles, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These activities suggest that 5,6-dimethyl-1H-indole may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5,6-dimethyl-1H-indole may also interact with various biomolecules
Metabolic Pathways
Indole is known to be involved in several metabolic pathways, including the tryptophan-indole pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone or aldehyde under acidic conditions. For 5,6-dimethyl-1H-indole, the starting materials would be 5,6-dimethylphenylhydrazine and an appropriate ketone or aldehyde.
Another method involves the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and dimethylformamide dimethyl acetal as starting materials. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: In an industrial setting, the production of 5,6-dimethyl-1H-indole may involve large-scale Fischer indole synthesis or Leimgruber-Batcho synthesis. These methods can be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration, halogenation, and sulfonation can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: 3-nitro-5,6-dimethyl-1H-indole, 3-bromo-5,6-dimethyl-1H-indole, etc.
Comparación Con Compuestos Similares
Indole: The parent compound of the indole family, lacking the methyl groups at the 5th and 6th positions.
3-Methylindole: An indole derivative with a methyl group at the 3rd position.
5-Methoxyindole: An indole derivative with a methoxy group at the 5th position.
Uniqueness of 5,6-Dimethyl-1H-indole: The presence of two methyl groups at the 5th and 6th positions of the indole ring imparts unique chemical and physical properties to 5,6-dimethyl-1H-indole. These modifications can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5,6-dimethyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHETACGYAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
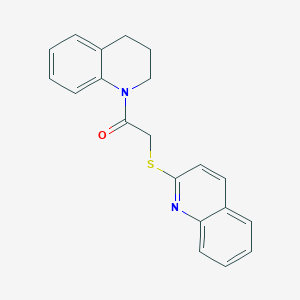

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
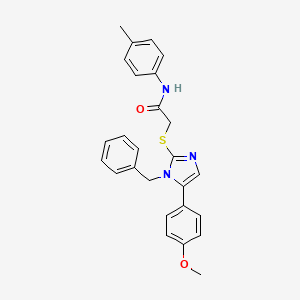
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
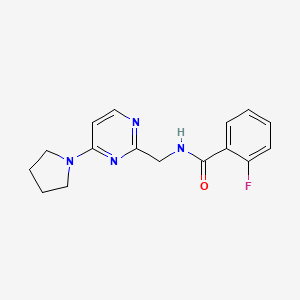
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
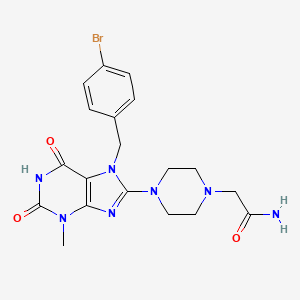
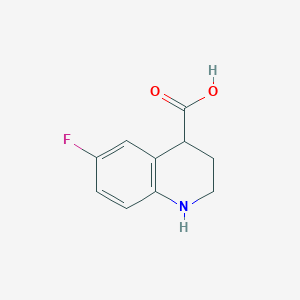
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
